![molecular formula C16H16ClN5O2 B2648861 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol CAS No. 1986486-67-2](/img/structure/B2648861.png)
1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol” is a heterocyclic compound. Heterocyclic structures are well-known components of various biologically active compounds . Nitrogen-containing hetero aromatics, such as triazole and pyrazole, are well known to impart biological activity .
Synthesis Analysis
The compound was synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 . The synthesis process was efficient and resulted in the creation of a new series of compounds .Molecular Structure Analysis
The compound crystallizes in a monoclinic P 2 1 / n space group . The molecular structure of the compound was verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Chemical Reactions Analysis
The compound was tested for its antiviral and antitumoral activity . It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .Physical And Chemical Properties Analysis
The compound is a red solid with a melting point of 187–189 °C . Its IR (KBr) (ν /cm −1) is 3850, 3646, 3560, 3319, 3057, 2922, 1593, 1549, 1503, 1395, 1337, 1242, 1142, 1107, 1015, 845, 743, 689, 542 .科学的研究の応用
Synthesis and Characterization
The synthesis and structural characterization of related compounds have been explored to understand the potential applications in scientific research. For instance, Kariuki et al. (2021) synthesized 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, demonstrating methods that might be applicable to the synthesis and analysis of the compound . The crystallization from dimethylformamide solvent and single crystal diffraction methods used provide insights into structural determination techniques that could be relevant Crystals.
Antifungal Applications
A novel potential antifungal compound of the 1,2,4-triazole class, closely related to the chemical structure , demonstrates the potential pharmacological applications of such compounds. Volkova et al. (2020) explored the solubility thermodynamics and partitioning processes in biologically relevant solvents, indicating the importance of understanding physicochemical properties for drug delivery and therapeutic effectiveness Journal of Molecular Liquids.
Antioxidant and Antimicrobial Activity
Bonacorso et al. (2015) synthesized a series of compounds to evaluate their antioxidant and antimicrobial activities. This research suggests that the structural features inherent to the compound of interest could also lend themselves to applications in combating oxidative stress and microbial infections Journal of the Brazilian Chemical Society.
Catalysis and Chemical Synthesis
The compound's potential utility in catalysis and synthetic chemistry is highlighted by Magubane et al. (2017), who explored the asymmetric transfer hydrogenation of ketones catalyzed by complexes incorporating pyrazolyl-pyridyl-based ligands. This indicates the versatility of pyrazole and triazole derivatives in facilitating chemical reactions, suggesting possible research applications for the compound Journal of Molecular Structure.
Molecular Docking Studies
Katariya et al. (2021) conducted molecular docking studies of novel compounds for anticancer and antimicrobial activities. This research demonstrates the value of computational methods in predicting the biological activity of new compounds, including those with complex structures like the compound of interest Journal of Molecular Structure.
作用機序
将来の方向性
特性
IUPAC Name |
[1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazol-3-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-10-7-11(2)22(19-10)16(24)15-18-9-21(20-15)8-14(23)12-3-5-13(17)6-4-12/h3-7,9,14,23H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCIXBVTONEGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N''-(4-acetamidophenyl)-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]oxamide](/img/structure/B2648778.png)
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)
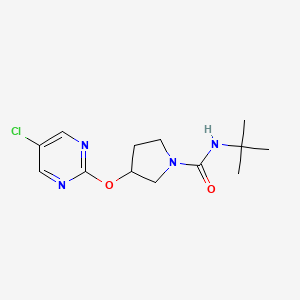
![N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2648784.png)
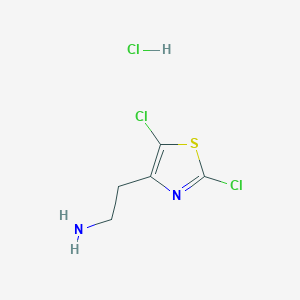
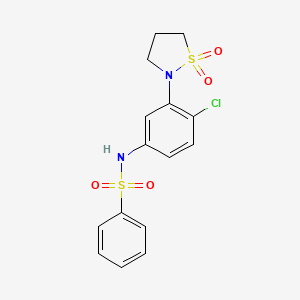


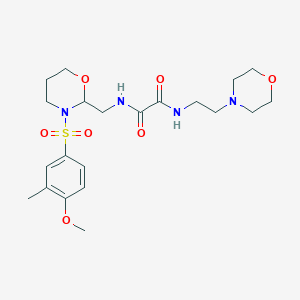
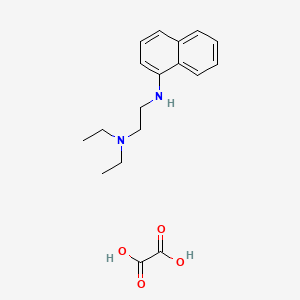
![(E)-2-(4-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2648796.png)
![N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2648797.png)
![(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B2648798.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2648800.png)